molecular formula C11H12N2O B3155368 2-Butanone, 4-(1H-benzimidazol-1-yl)- CAS No. 79837-10-8

2-Butanone, 4-(1H-benzimidazol-1-yl)-

Cat. No. B3155368
CAS RN: 79837-10-8
M. Wt: 188.23 g/mol
InChI Key: ZPAIGQDQDVCVIP-UHFFFAOYSA-N
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Description

“2-Butanone, 4-(1H-benzimidazol-1-yl)-” is a chemical compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . It is synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other .


Synthesis Analysis

The synthesis of this compound involves several steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields 2-Butanone, 4-(1H-benzimidazol-1-yl)- .


Molecular Structure Analysis

The optimized geometrical structure, electronic and vibrational features of this compound have been investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution and the formation of a thiosemicarbazone .

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives, including “2-Butanone, 4-(1H-benzimidazol-1-yl)-”, have been extensively studied for their synthesis . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .

Biological Activities

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .

Synthesis of Thiosemicarbazone Moiety

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . This process represents an improved method for the preparation of 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .

Biological Activity of Thiosemicarbazone Moiety

Thiosemicarbazones have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Modulation of Tubulin Polymerization

The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring .

Anti-cytomegalovirus Drug

Benzimidazole derivatives have been used in the synthesis of anti-cytomegalovirus drugs .

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been extensively utilized as a drug scaffold in medicinal chemistry . They are known to interact with proteins and enzymes, acting as a type of privileged substructure .

Mode of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound interacts with its targets, leading to various changes at the molecular level.

Biochemical Pathways

Given the wide range of pharmacological activities exhibited by benzimidazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . These properties suggest that the compound likely has favorable pharmacokinetic properties.

Result of Action

Benzimidazole derivatives have been reported to exhibit potent in vitro antimicrobial activity . Additionally, some newly synthesized benzimidazole derivatives have been evaluated for their anticancer activity against specific cell lines .

Action Environment

The stability and bioavailability of benzimidazole derivatives suggest that these compounds likely have favorable properties in various environmental conditions .

Future Directions

Benzimidazole derivatives, including “2-Butanone, 4-(1H-benzimidazol-1-yl)-”, have a wide range of pharmacological applications, making them a subject of ongoing research . Future studies may focus on exploring their potential uses in various therapeutic areas.

properties

IUPAC Name

4-(benzimidazol-1-yl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)6-7-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAIGQDQDVCVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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